

Technical Guide: 2,3-Dichloropropionitrile (CAS 2601-89-0)

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Compound of Interest

Compound Name: 2,3-Dichloropropionitrile

Cat. No.: B1359809

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionitrile, with the CAS number 2601-89-0, is a halogenated organic compound that serves as a versatile chemical intermediate.^[1] Its significance in the fields of medicinal chemistry and agrochemical synthesis is primarily attributed to its reactive nature, which allows for its use as a building block in the creation of more complex molecules.^[1] This technical guide provides a comprehensive overview of the core properties of **2,3-dichloropropionitrile**, its synthesis, and its key applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

2,3-Dichloropropionitrile is a colorless to pale yellow liquid with a sharp, irritating odor.^[1] It is characterized by a three-carbon chain with two chlorine atoms and a nitrile group.^[2] The presence of these functional groups, particularly the two chlorine atoms, makes the molecule susceptible to nucleophilic substitution reactions, a key feature exploited in its synthetic applications.^[3] It is soluble in organic solvents like benzene, ethanol, and chloroform, but insoluble in water.^[4]

Table 1: Physical and Chemical Properties of **2,3-Dichloropropionitrile**

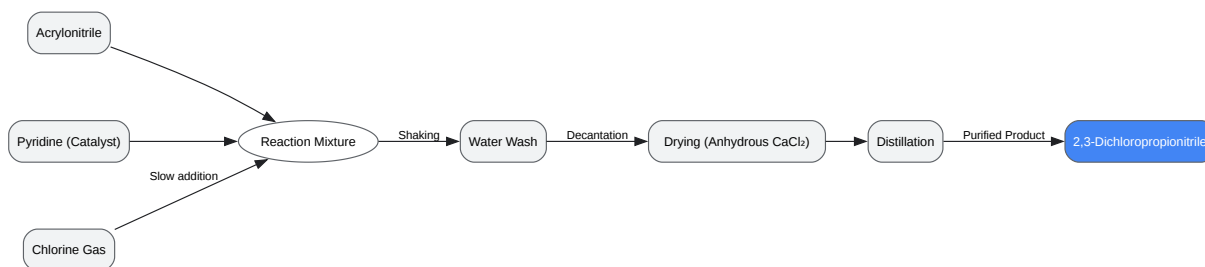
Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ Cl ₂ N	[5]
Molecular Weight	123.97 g/mol	[5]
Density	1.35 g/cm ³	[1]
Boiling Point	62-63 °C at 13 mmHg	[6]
Flash Point	83.9 °C	[1]
Solubility	Soluble in benzene, ethanol, chloroform; insoluble in water.	[4]
InChI Key	RJJDLQPQZNANQDQ-UHFFFAOYSA-N	[5]
SMILES	C(C(C#N)Cl)Cl	[5]

Synthesis

The primary industrial synthesis of **2,3-dichloropropionitrile** involves the chlorination of acrylonitrile.[3] Several methods have been developed to optimize this process, including catalysis with pyridine and calcium carbonate or the use of ionic liquids to promote a more environmentally friendly reaction.[3][4]

Experimental Protocol: Synthesis from Acrylonitrile

A common laboratory-scale synthesis involves the direct chlorination of acrylonitrile using pyridine as a catalyst.



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Caption: Workflow for the synthesis of **2,3-Dichloropropionitrile**.

Procedure: Chlorine gas is introduced into a water-cooled mixture of acrylonitrile and pyridine. The reaction progress is monitored by the weight increase of the mixture. Upon completion, the mixture is washed with water, and the organic layer is separated. This layer is then dried over anhydrous calcium chloride and purified by distillation to yield **2,3-dichloropropionitrile**. A reported yield for this method is approximately 95%.

Biological Activity and Applications

Direct biological activity data for **2,3-dichloropropionitrile** is limited. Its primary role in a biological context is as a reactive intermediate. The electrophilic nature of the carbon backbone, enhanced by the two chlorine atoms and the nitrile group, allows it to react with biological nucleophiles such as cysteine residues in proteins.^[3] This reactivity is the likely basis for its observed toxicity.

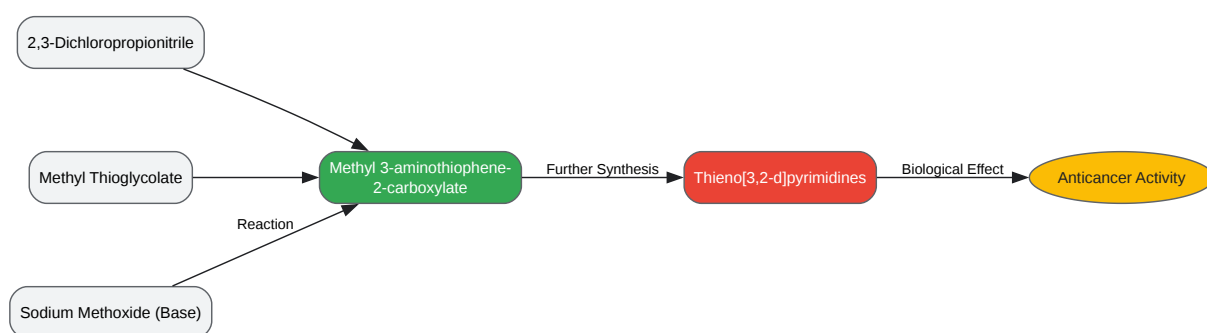
Table 2: Toxicological Data for **2,3-Dichloropropionitrile**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	54 mg/kg	[7]
LDLo	Rabbit	Dermal	794 mg/kg	[7]

The principal application of **2,3-dichloropropionitrile** in drug discovery and agrochemical development is as a precursor for the synthesis of 3-aminothiophenes.[3][4] These thiophene derivatives are key structural motifs in a variety of biologically active compounds.

Synthesis of 3-Aminothiophene Derivatives

A crucial reaction of **2,3-dichloropropionitrile** is its condensation with α -mercaptoesters, such as methyl thioglycolate, in the presence of a base to form 3-aminothiophene-2-carboxylates.



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Caption: Synthetic utility of **2,3-Dichloropropionitrile**.

Experimental Protocol: Synthesis of Methyl 3-aminothiophene-2-carboxylate

Procedure: A suspension of sodium methoxide in ether is cooled and stirred. A solution of methyl thioglycolate in ether is then added. To this mixture, α,β -dichloropropionitrile is

introduced. The reaction proceeds to form methyl 3-aminothiophene-2-carboxylate. After workup, which includes ether extraction and vacuum fractionation, the product is obtained as a pale yellow oil that solidifies upon standing. The reported yield for this reaction is 72%.^[7]

Precursor to Anticancer Agents

3-Aminothiophene derivatives serve as the starting material for the synthesis of thieno[3,2-d]pyrimidines.^[3] This class of heterocyclic compounds has shown significant promise as anticancer agents, with some derivatives exhibiting potent inhibitory activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).^{[3][8]} The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).^{[3][5]}

Conclusion

2,3-Dichloropropionitrile is a valuable and reactive chemical intermediate with significant applications in organic synthesis. While it exhibits some level of toxicity, its primary importance lies in its role as a foundational building block for the creation of complex heterocyclic structures, most notably 3-aminothiophenes. These, in turn, are crucial precursors for the development of novel therapeutic agents, particularly in the field of oncology. For researchers and professionals in drug development, an understanding of the properties and reactivity of **2,3-dichloropropionitrile** is essential for leveraging its synthetic potential in the discovery of new and effective medicines.

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